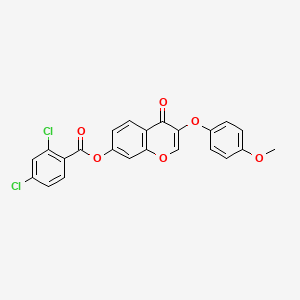

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4-dichlorobenzoate

Beschreibung

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4-Dichlorbenzoat ist eine komplexe organische Verbindung, die zur Klasse der Chromen-4-on-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Chromen-4-on-Kerns aus, der mit einer 4-Methoxyphenoxygruppe und einem 2,4-Dichlorbenzoatester substituiert ist.

Eigenschaften

Molekularformel |

C23H14Cl2O6 |

|---|---|

Molekulargewicht |

457.3 g/mol |

IUPAC-Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 2,4-dichlorobenzoate |

InChI |

InChI=1S/C23H14Cl2O6/c1-28-14-3-5-15(6-4-14)30-21-12-29-20-11-16(7-9-18(20)22(21)26)31-23(27)17-8-2-13(24)10-19(17)25/h2-12H,1H3 |

InChI-Schlüssel |

VKRLDNNEJCVFDG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4-Dichlorbenzoat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Chromen-4-on-Kerns: Der Chromen-4-on-Kern kann durch die Kondensation von Salicylaldehyd mit einem geeigneten β-Ketoester unter sauren Bedingungen synthetisiert werden.

Einführung der 4-Methoxyphenoxygruppe: Der Chromen-4-on-Zwischenprodukt wird dann mit 4-Methoxyphenol in Gegenwart einer Base wie Kaliumcarbonat umgesetzt, um die 4-Methoxyphenoxygruppe einzuführen.

Veresterung mit 2,4-Dichlorbenzoesäure: Der letzte Schritt beinhaltet die Veresterung der Hydroxylgruppe am Chromen-4-on-Kern mit 2,4-Dichlorbenzoesäure unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4-Dichlorbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der 2,4-Dichlorbenzoat-Einheit, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Amine in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

Oxidation: Chinon-Derivate.

Reduktion: Reduzierte Chromen-4-on-Derivate.

Substitution: Amino- oder Thio-substituierte Benzoat-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4-Dichlorbenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:

Bindung an Enzyme: Hemmung der Aktivität von Enzymen, die an kritischen biologischen Prozessen beteiligt sind.

Wechselwirkung mit DNA: Interkalation in DNA-Stränge und Störung der Replikation und Transkription.

Modulation von Signalwegen: Beeinflussung von Signalwegen, die das Zellwachstum, die Apoptose und andere zelluläre Funktionen regulieren.

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription.

Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(4-Methoxyphenoxy)-4-oxo-2-(Trifluormethyl)chromen-7-yl 2,4-Dichlorbenzoat

- 4-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat

Einzigartigkeit

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4-Dichlorbenzoat ist aufgrund seines spezifischen Substitutionsschemas am Chromen-4-on-Kern und des Vorhandenseins des 2,4-Dichlorbenzoatesters einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was ihn zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.